硫氰酸汞钾

描述

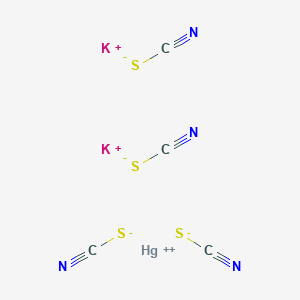

Potassium mercuric thiocyanate, also known as Mercury (II) thiocyanate, is an inorganic chemical compound. It is a coordination complex of Hg 2+ and the thiocyanate anion . It appears as a white monoclinic powder and is odorless .

Synthesis Analysis

The first synthesis of mercury thiocyanate was probably completed in 1821 by Jöns Jacob Berzelius . The synthesis involves treating solutions containing mercury (II) and thiocyanate ions. The low solubility product of mercury thiocyanate causes it to precipitate from the solution . Most syntheses are achieved by precipitation .

Molecular Structure Analysis

The compound adopts a polymeric structure with Hg 2+ centers linearly coordinated to two S atoms with a distance of 2.381 Å . Four weak Hg 2+ --N interactions are indicated with distances of 2.81 Å .

Chemical Reactions Analysis

Mercury thiocyanate has a few uses in chemical synthesis. It is the precursor to other thiocyanate complexes such as potassium tris (thiocyanato)mercurate (II) (K [Hg (SCN) 3 ]) and caesium tris (thiocyanato)mercurate (II) (Cs [Hg (SCN) 3 ]) . Its reactions with organic halides yield two products, one with the sulfur bound to the organic compound and one with the nitrogen bound to the organic compound .

Physical And Chemical Properties Analysis

Mercury (II) thiocyanate has a molar mass of 316.755 g/mol . It is insoluble in water, with a solubility of 0.069 g/100 mL at 25°C . It is soluble in dilute hydrochloric acid, KCN, ammonia, and slightly soluble in alcohol, ether . It has a density of 3.71 g/cm³ .

科学研究应用

分析化学应用:硫氰酸汞钾在分析化学中被广泛应用,特别是在安培法和滴定法中。Bapat和Sharma(1957年)讨论了它在安培法碘酸终点方法中的应用,其中存在汞汞(Bapat & Sharma, 1957)。同样,Deshmukh(1955年)利用它在汞量法分析中通过偏铈硫酸对硫氰酸盐进行定量氧化(Deshmukh, 1955)。

有机合成:在有机化学中,硫氰酸汞与烷基卤化物反应形成各种产物。Watanabe,Uemura和Okano(1974年,1975年)研究了烷基卤化物与硫氰酸汞的反应,强调了溶剂的结合和O-烷基四氢呋喃离子的中间体(Watanabe, Uemura, & Okano, 1974),(Watanabe, Uemura, & Okano, 1975)。

医学和临床化学:在医学领域,硫氰酸汞已被用于血清氯化物的测定。Levinson(1976年)描述了其在半自动离散分析仪中测定血清氯化物的用途(Levinson, 1976)。Hamilton(1966年)还将其用于生物液体中氯化物的光度法(Hamilton, 1966)。

半导体和光催化性能:硫氰酸汞被发现是一种p型半导体。Tennakone(1985年)探讨了其半导体和光催化性能,特别是其在光还原碳酸到甲醛中的应用(Tennakone, 1985)。

电化学研究:Eluard和Trémillon(1967年)在熔融硫氰酸钾中进行了电化学研究,研究了形成汞氰化物等络合物(Eluard & Trémillon, 1967)。

安全和危害

未来方向

Thiocyanate is a common pollutant in various industries, including gold mining, textile, printing, dyeing, coking, and others . Therefore, the treatment of thiocyanate in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

属性

IUPAC Name |

dipotassium;mercury(2+);tetrathiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHNS.Hg.2K/c4*2-1-3;;;/h4*3H;;;/q;;;;+2;2*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXOCCNUUYRBKP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

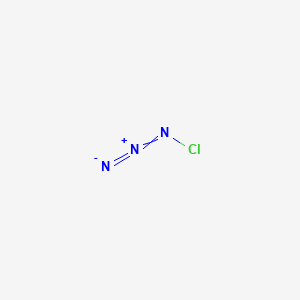

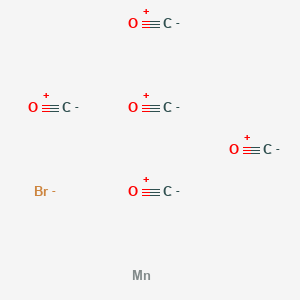

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HgK2N4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

592-85-8 (mercury salt) | |

| Record name | Potassium mercuric thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70930966 | |

| Record name | Mercury potassium thiocyanate (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium mercuric thiocyanate | |

CAS RN |

14099-12-8 | |

| Record name | Potassium mercuric thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury potassium thiocyanate (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury dipotassium tetrathiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)